![molecular formula C24H19N3O B2631192 (Z)-2-cyano-N-(9-ethylcarbazol-3-yl)-3-phenylprop-2-enamide CAS No. 876531-87-2](/img/structure/B2631192.png)
(Z)-2-cyano-N-(9-ethylcarbazol-3-yl)-3-phenylprop-2-enamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“(Z)-2-cyano-N-(9-ethylcarbazol-3-yl)-3-phenylprop-2-enamide” is a derivative of carbazole, a nitrogen-containing heterocyclic compound . Carbazole-based compounds are known for their photochemical and thermal stability, as well as their good hole-transport ability . They are suitable for a wide range of applications, such as biosensors, corrosion inhibition, photovoltaics, electroluminescent devices, field-effect transistors, and supercapacitors .
Synthesis Analysis
Carbazole and its derivatives have been known for many years as components of optoelectronics and electroactive materials mainly because of their high hole transporting capabilities and strong fluorescence . Carbazole can be easily functionalized at the N-position and then covalently linked with other monomers . A novel monomer with EDOT as the end units and 3,6-linked N-ethyl-carbazole (NEtCz) as the inner unit spaced by vinylene has been synthesized by the Horner-Wadsworth-Emmons reaction .Molecular Structure Analysis
Carbazole moieties can be electropolymerized in two different methods resulting in the formation of poly (2,7-carbazole)s or poly (3,6-carbazole)s derivatives because the 2,7 and 3,6 positions are more active than the others . The fundamental difference between these two polymers is in the bandgap energies and effectual conjugation length .Chemical Reactions Analysis
The reactions of 9-alkyl-3-aminocarbazoles with ethyl-3-oxobutanoate yielded ethyl-3-[(9-alkyl-9H-carbazol-3-yl)amino]but-2-enoate condensation products or N-(9-ethyl-9H-carbazol-3-yl)-3-oxobutanamide acylation products . The condensation products were cyclized to the corresponding 4,7-dihydro-pyrido[2,3-c]-carbazol-1-ones upon heating in mineral oil at 240-250 °C .Physical And Chemical Properties Analysis
Carbazole-based compounds are known for their important photochemical and thermal stability . They have excellent optoelectronic properties, high charge carrier mobility, and excellent morphological stability .Scientific Research Applications
Antibacterial Activity
Compounds related to (Z)-2-cyano-N-(9-ethylcarbazol-3-yl)-3-phenylprop-2-enamide have demonstrated potential in antibacterial applications. For example, certain synthesized compounds from fatty acid hydrazides have shown antibacterial activity against various bacteria, including Escherchia coli and Staphylococcus aureus (Banday & Rauf, 2009).
Non-linear Optical Properties
Derivatives of N-ethylcarbazole, a component of (Z)-2-cyano-N-(9-ethylcarbazol-3-yl)-3-phenylprop-2-enamide, have been explored for their non-linear optical (NLO) properties. These derivatives could be valuable in optical applications (Nesterov et al., 2002).
Herbicidal Activity
Certain cyanoacrylate derivatives have been studied for their herbicidal activities. These compounds, including a variant of (Z)-2-cyano-N-(9-ethylcarbazol-3-yl)-3-phenylprop-2-enamide, showed promising herbicidal effects, indicating potential applications in agriculture (Wang et al., 2004).
Antimicrobial Dyes and Textile Finishing
Novel dye systems based on conjugate enaminones and enaminonitrile moieties, related to the chemical structure of (Z)-2-cyano-N-(9-ethylcarbazol-3-yl)-3-phenylprop-2-enamide, have been synthesized and evaluated for antimicrobial activities. These dyes demonstrated significant effectiveness against various organisms (Shams et al., 2011).
Anti-inflammatory and Antimicrobial Effects
Some derivatives of (Z)-2-cyano-N-(9-ethylcarbazol-3-yl)-3-phenylprop-2-enamide have been evaluated for their anti-inflammatory and antimicrobial properties, showing high effectiveness in these applications (Ahmed, 2017).
Anti-rheumatic Potential
Derivatives, similar in structure to (Z)-2-cyano-N-(9-ethylcarbazol-3-yl)-3-phenylprop-2-enamide, have shown potential in treating rheumatic conditions. Studies indicate significant antioxidant, analgesic, and anti-rheumatic effects (Sherif & Hosny, 2014).
Mechanism of Action
Target of action
The compound contains a carbazole moiety, which is found in various naturally occurring medicinally active substances . Carbazole and its derivatives are an important type of nitrogen-containing aromatic heterocyclic compounds possessing desirable electron and charge transport properties as well as a large π-conjugated system . .
Mode of action
Carbazole derivatives have been known to exhibit a variety of biological activities such as anti-hiv, antimicrobial, anti-inflammatory, antimalarial, pancreatic lipase inhibition, antidiarrhoeal, antiviral, anticancerous, mosquitocidal, and trypanocidal .
Biochemical pathways
Without specific information on the compound, it’s challenging to accurately describe the biochemical pathways it affects. Carbazole derivatives have been known to interact with a variety of biochemical pathways due to their diverse biological activities .
Result of action
Carbazole derivatives have been known to exhibit a variety of biological activities, which would result in various molecular and cellular effects .
Safety and Hazards
properties
IUPAC Name |
(Z)-2-cyano-N-(9-ethylcarbazol-3-yl)-3-phenylprop-2-enamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H19N3O/c1-2-27-22-11-7-6-10-20(22)21-15-19(12-13-23(21)27)26-24(28)18(16-25)14-17-8-4-3-5-9-17/h3-15H,2H2,1H3,(H,26,28)/b18-14- |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VRSXHTXAZQEEFI-JXAWBTAJSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C2=C(C=C(C=C2)NC(=O)C(=CC3=CC=CC=C3)C#N)C4=CC=CC=C41 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCN1C2=C(C=C(C=C2)NC(=O)/C(=C\C3=CC=CC=C3)/C#N)C4=CC=CC=C41 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H19N3O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
365.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.